molecular formula C12H14ClNO B14905537 n-(4-Chlorobenzyl)-3-methylbut-2-enamide

n-(4-Chlorobenzyl)-3-methylbut-2-enamide

Cat. No.: B14905537
M. Wt: 223.70 g/mol
InChI Key: ULQJTYGWIQXFMV-UHFFFAOYSA-N
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Description

n-(4-Chlorobenzyl)-3-methylbut-2-enamide: is an organic compound that belongs to the class of amides It features a 4-chlorobenzyl group attached to a 3-methylbut-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Chlorobenzyl)-3-methylbut-2-enamide typically involves the reaction of 4-chlorobenzylamine with 3-methylbut-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: n-(4-Chlorobenzyl)-3-methylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: n-(4-Chlorobenzyl)-3-methylbut-2-enamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its effects on various biological targets.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs for treating infections or cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of n-(4-Chlorobenzyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of bacteria by targeting bacterial enzymes essential for cell wall synthesis.

Comparison with Similar Compounds

  • n-(4-Chlorobenzyl)-3-methylbut-2-enamide
  • This compound
  • This compound

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its 4-chlorobenzyl group and 3-methylbut-2-enamide backbone make it a versatile compound with potential applications in various fields. The presence of the chlorine atom in the benzyl group enhances its reactivity and allows for further functionalization.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-methylbut-2-enamide

InChI

InChI=1S/C12H14ClNO/c1-9(2)7-12(15)14-8-10-3-5-11(13)6-4-10/h3-7H,8H2,1-2H3,(H,14,15)

InChI Key

ULQJTYGWIQXFMV-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)NCC1=CC=C(C=C1)Cl)C

Origin of Product

United States

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